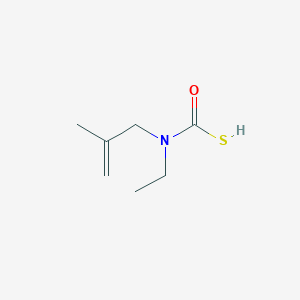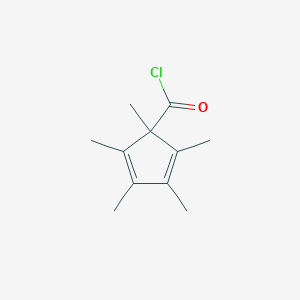
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride, also known as Isodrin, is a synthetic organic compound that belongs to the family of cyclodiene insecticides. It is a highly toxic pesticide that has been used extensively in the past to control pests in agriculture. However, due to its harmful effects on the environment and human health, its use has been banned in many countries.
作用機序
The mechanism of action of 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride involves its binding to the gamma-aminobutyric acid (GABA) receptor in the nervous system of insects. This leads to the inhibition of the neurotransmitter release, which results in the paralysis and death of the insect. 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride also acts as a sodium channel blocker, which further enhances its insecticidal properties.
Biochemical and Physiological Effects
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride has been shown to have a wide range of biochemical and physiological effects. It has been found to be highly toxic to birds, fish, and mammals, including humans. Exposure to 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride can lead to a variety of adverse health effects, including nausea, vomiting, headaches, and dizziness. Long-term exposure can lead to more severe health effects, such as liver and kidney damage, and even cancer.
実験室実験の利点と制限
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride has several advantages for lab experiments. It is a highly potent insecticide that can be used in small quantities to achieve effective results. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride has several limitations as well. It is highly toxic and can pose a risk to researchers who handle it. It is also a banned pesticide in many countries, which makes it difficult to obtain for research purposes.
将来の方向性
There are several future directions for research on 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride. One area of research is the development of safer and more effective insecticides that can replace 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride. Another area of research is the development of new cancer therapies based on the mechanism of action of 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride. Finally, there is a need for more research on the environmental and health effects of 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride, as well as its potential for bioaccumulation in the food chain.
Conclusion
In conclusion, 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride is a highly toxic pesticide that has been extensively studied for its insecticidal properties and potential use in cancer therapy. Its mechanism of action involves its binding to the GABA receptor in insects, which leads to paralysis and death. 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride has several advantages for lab experiments, but its toxicity and banned status in many countries make it a challenging compound to work with. There are several future directions for research on 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride, including the development of safer and more effective insecticides and cancer therapies, as well as more research on its environmental and health effects.
合成法
The synthesis of 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride involves the reaction between 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carboxylic acid and thionyl chloride. The reaction takes place under reflux conditions in the presence of a catalyst, such as dimethylformamide. The product obtained is a colorless liquid that is highly toxic and flammable.
科学的研究の応用
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride has been extensively studied for its insecticidal properties. It has been used to control a wide range of pests, including mosquitoes, flies, and beetles. Its mode of action involves disrupting the nervous system of insects, which leads to paralysis and death. 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride has also been studied for its potential use in the treatment of cancer. Studies have shown that 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride can induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
特性
CAS番号 |
108561-47-3 |
|---|---|
製品名 |
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride |
分子式 |
C11H15ClO |
分子量 |
198.69 g/mol |
IUPAC名 |
1,2,3,4,5-pentamethylcyclopenta-2,4-diene-1-carbonyl chloride |
InChI |
InChI=1S/C11H15ClO/c1-6-7(2)9(4)11(5,8(6)3)10(12)13/h1-5H3 |
InChIキー |
PXOBDWKTQRZIKS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C1C)C)(C)C(=O)Cl)C |
正規SMILES |
CC1=C(C(C(=C1C)C)(C)C(=O)Cl)C |
同義語 |
2,4-Cyclopentadiene-1-carbonyl chloride, 1,2,3,4,5-pentamethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B25535.png)

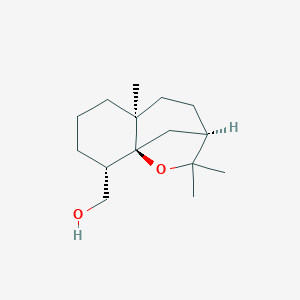
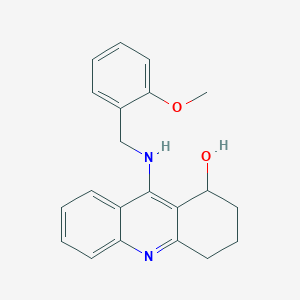
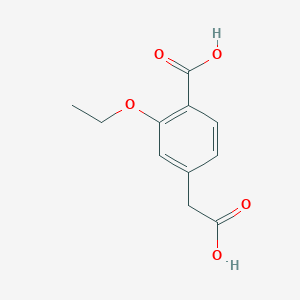
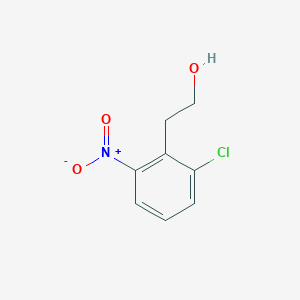
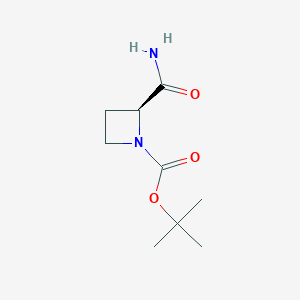
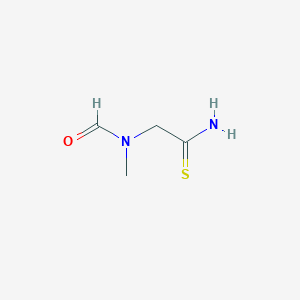


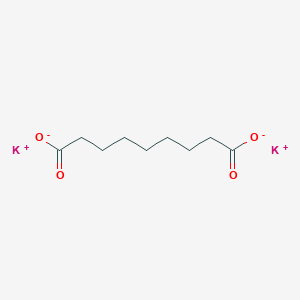
![(1S,9S,12R,19R)-8-Acetyl-12-ethyl-5,6-dimethoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-10-one](/img/structure/B25564.png)

